Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a bromo-substituted derivative of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold are significant in medicinal chemistry due to their potential biological activities. This specific derivative serves as a valuable building block in organic synthesis, particularly in constructing more complex molecules with potential biological applications, such as antibacterial agents [].
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by its unique molecular structure and properties. Its molecular formula is , and it has a molecular weight of approximately 269.1 g/mol. This compound belongs to the class of pyrrolopyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized from commercially available starting materials, including 2-bromo-3-nitropyridine and ethyl acetoacetate. The synthesis typically involves cyclization reactions and subsequent modifications to yield the final product .
This compound is classified as a heterocyclic organic compound, specifically a pyrrolopyridine derivative. It is notable for its brominated structure, which enhances its reactivity and potential biological activity.
The synthesis of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate generally follows these steps:
Industrial production may employ optimized synthetic routes using continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times.
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate features a pyrrolopyridine framework with a bromine atom at the 6-position and an ester functional group at the 2-position of the carboxylic acid. The structural representation can be summarized as follows:
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of the bromine atom and ester group plays a crucial role in binding to enzymes or receptors, influencing their activity and potentially leading to various biological effects .
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has numerous applications in scientific research:
Pyrrolo[2,3-b]pyridine (1H-azaindole) represents a privileged bicyclic heteroaromatic system where pyrrole and pyridine rings share a fused bond. This scaffold exhibits unique electronic properties due to the electron-rich pyrrole (π-excessive) fused with electron-deficient pyridine (π-deficient), creating an intrinsic push-pull system. The resulting electronic asymmetry facilitates charge delocalization and influences dipole moments (~2.5 D), enabling diverse non-covalent interactions critical for supramolecular assembly and target binding [8]. The nitrogen-rich structure (two pyrrolic and one pyridinic nitrogens) provides multiple hydrogen bonding acceptors (N1, N3) and one donor site (N1-H), while the fused system maintains aromatic character according to Hückel's rule (10π electrons). This electronic profile underpins the scaffold's versatility in pharmaceutical design, where it frequently serves as:
Table 1: Fundamental Properties of Pyrrolo[2,3-b]Pyridine Core
Parameter | Value/Characteristic | Chemical Significance |
---|---|---|
Ring System | Bicyclic 6-5 fusion | Planar conformation enhances stacking |
Aromaticity | 10π electron system | Sustains aromatic stabilization energy |
Dipole Moment | ~2.5 D | Directional polarity for molecular alignment |
pKa (N-H) | ~17.5 (DMSO) | Moderate acidity for deprotonation/anion chemistry |
Hydrogen Bonding | 2 acceptor sites, 1 donor | Biomimetic recognition capabilities |
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 577711-94-5, C₁₀H₉BrN₂O₂, MW 269.09) exemplifies strategic electronic tuning of the parent scaffold through orthogonal substituent effects. The 6-bromo group (σₘ = 0.39) functions as:
The C2-ester (ethyl carboxylate) provides:
Table 2: Electronic Effects of Substituents in Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Position | Substituent | Hammett Constant | Primary Electronic Effect | Synthetic Utility |
---|---|---|---|---|
C6 | Bromo | σₘ = 0.39, σₚ = 0.23 | σ-withdrawing/π-donating | Cross-coupling site |
C2 | Ethoxycarbonyl | σₘ = 0.37, σₚ = 0.45 | σ/π-withdrawing | Nucleophile acceptor, hydrolysis |
N1 | Hydrogen | - | Acidic (pKa ~17.5), H-bond donor | Deprotonation/N-alkylation site |
Spectroscopic analysis (¹H NMR) reveals the bromo group's influence through downfield shifting of H5 (δ 8.15 ppm) and H7 (δ 8.72 ppm) versus unsubstituted analogs. The ester carbonyl stretching frequency appears at 1715 cm⁻¹ (IR), 25 cm⁻¹ higher than typical aliphatic esters due to ring strain and conjugation effects [9] [10].
Patent literature demonstrates extensive medicinal exploitation of pyrrolo[2,3-b]pyridines, particularly as kinase inhibitors and protease modulators. WO2006063167A1 details substituted derivatives targeting cardiovascular and metabolic disorders, establishing structure-activity relationship (SAR) principles for the scaffold [6]. Key discoveries include:
Recent pharmacological studies validate the scaffold's therapeutic relevance. Human neutrophil elastase (HNE) inhibitors featuring 5-arylpyrrolo[2,3-b]pyridines demonstrate IC₅₀ values of 15-51 nM, confirming C5 as a critical vector for potency. Crucially, molecular docking reveals that C2-substitution disrupts the Michaelis complex formation with Ser195, explaining why C2-unsubstituted analogs show superior activity versus ester-functionalized derivatives like ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [8].
Table 3: Key Pyrrolo[2,3-b]pyridine Derivatives in Patent Literature
Derivative | Substituents | Therapeutic Target | Patent/Reference |
---|---|---|---|
3-Cyano-5-phenyl-1H-pyrrolo[2,3-b]pyridine | N1-H, C3-CN, C5-Ph | Kinase inhibition | WO2006063167A1 [6] |
1-m-Toluoyl-3-cyano-5-arylpyrrolo[2,3-b]pyridine | N1-aroyl, C3-CN, C5-Ar | HNE inhibition (IC₅₀ 15nM) | PMC6687522 [8] |
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | N1-H, C2-CO₂Et, C6-Br | Synthetic intermediate | [2] [10] |
Synthetic methodologies have evolved significantly, with Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serving as a key intermediate in two strategic pathways:
The commercial availability of this compound (95-96% purity, storage at 2-8°C under inert atmosphere) from multiple suppliers (BOC Sciences, Synthonix, BLD Pharm) underscores its industrial importance as a building block for drug discovery pipelines targeting inflammatory, oncological, and neurological disorders [3] [10].
Table 4: Synthetic Applications of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/water | 6-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Kinase inhibitor precursors |
Ester Hydrolysis | LiOH/THF/H₂O, 0°C to rt | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Peptide mimetic design |
N1-Alkylation | NaH, DMF, alkyl halide (0°C → 60°C) | 1-Substituted-6-bromo derivatives | Bioactive compound libraries |
Reduction | DIBAL-H, toluene, -78°C | 6-Bromo-2-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine | Fluorescent probe construction |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9